molecular formula C21H28N2O2S B12724535 Benzenamine, 4-((3-(4-(phenylmethyl)-1-piperidinyl)propyl)sulfonyl)- CAS No. 115041-58-2

Benzenamine, 4-((3-(4-(phenylmethyl)-1-piperidinyl)propyl)sulfonyl)-

Cat. No.: B12724535
CAS No.: 115041-58-2
M. Wt: 372.5 g/mol
InChI Key: FARGCLDVEOBPEQ-UHFFFAOYSA-N
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Description

Benzenamine, 4-((3-(4-(phenylmethyl)-1-piperidinyl)propyl)sulfonyl)- is a complex organic compound that features a benzenamine core with a sulfonyl group and a piperidinyl propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-((3-(4-(phenylmethyl)-1-piperidinyl)propyl)sulfonyl)- typically involves multiple steps, starting with the preparation of the benzenamine core. The sulfonyl group is introduced through sulfonation reactions, while the piperidinyl propyl chain is attached via nucleophilic substitution reactions. Common reagents used in these reactions include sulfonyl chlorides and piperidine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over reaction parameters, leading to efficient production processes.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-((3-(4-(phenylmethyl)-1-piperidinyl)propyl)sulfonyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzenamine core.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups are used in the presence of catalysts like iron or aluminum chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated benzenamine derivatives.

Scientific Research Applications

Benzenamine, 4-((3-(4-(phenylmethyl)-1-piperidinyl)propyl)sulfonyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzenamine, 4-((3-(4-(phenylmethyl)-1-piperidinyl)propyl)sulfonyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the piperidinyl propyl chain enhances binding affinity. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, 4-(phenylmethyl)-
  • Benzenamine, 4-propyl-

Uniqueness

Benzenamine, 4-((3-(4-(phenylmethyl)-1-piperidinyl)propyl)sulfonyl)- is unique due to its combination of a sulfonyl group and a piperidinyl propyl chain, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

115041-58-2

Molecular Formula

C21H28N2O2S

Molecular Weight

372.5 g/mol

IUPAC Name

4-[3-(4-benzylpiperidin-1-yl)propylsulfonyl]aniline

InChI

InChI=1S/C21H28N2O2S/c22-20-7-9-21(10-8-20)26(24,25)16-4-13-23-14-11-19(12-15-23)17-18-5-2-1-3-6-18/h1-3,5-10,19H,4,11-17,22H2

InChI Key

FARGCLDVEOBPEQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CCCS(=O)(=O)C3=CC=C(C=C3)N

Origin of Product

United States

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